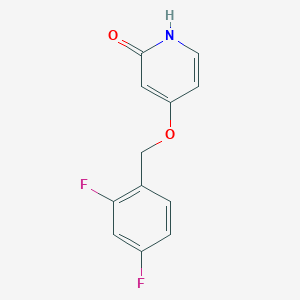








|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:16]=[C:15]([F:17])[CH:14]=[CH:13][C:3]=1[CH2:4][O:5][C:6]1[CH:11]=[CH:10][N+:9]([O-])=[CH:8][CH:7]=1.C([O-])(=[O:20])C.[K+].CC(OCC1C2C(=CC=CC=2)C(COC(C)=O)=C2C=1C=CC=C2)=O>C(O)(=O)C>[F:1][C:2]1[CH:16]=[C:15]([F:17])[CH:14]=[CH:13][C:3]=1[CH2:4][O:5][C:6]1[CH:11]=[CH:10][NH:9][C:8](=[O:20])[CH:7]=1 |f:1.2|
|


|
Name
|
4-[(2,4-difluorobenzyl)oxy]pyridine 1-oxide
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(COC2=CC=[N+](C=C2)[O-])C=CC(=C1)F
|
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)OCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC(=O)C
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
130 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated under vacuum
|
|
Type
|
DISSOLUTION
|
|
Details
|
the solids dissolved in 95 ml acetonitrile
|
|
Type
|
FILTRATION
|
|
Details
|
5 ml water, filtered through charcoal
|
|
Type
|
ADDITION
|
|
Details
|
poured into 600 ml ice
|
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
|
Type
|
FILTRATION
|
|
Details
|
9.62 g (30%) product collected by filtration as a medium brown solid (adequate for the next step
|
|
Type
|
CUSTOM
|
|
Details
|
without purification)
|
|
Type
|
CUSTOM
|
|
Details
|
LC/MS tr=4.29 minutes (0-95% acetonitrile/water, 0.05% trifluoroacetic acid, over 6 minutes at 1 ml/min with detection at 254 nm, at 50° C.) ES-MS m/z 238 (M+H)
|
|
Duration
|
6 min
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC1=C(COC2=CC(NC=C2)=O)C=CC(=C1)F
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |